molecular formula C22H32N2OS B6103803 (E)-1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-thiophen-2-ylprop-2-en-1-one

(E)-1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-thiophen-2-ylprop-2-en-1-one

Cat. No.: B6103803
M. Wt: 372.6 g/mol
InChI Key: ITZXFGPHAVLXDK-MDZDMXLPSA-N
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Description

(E)-1-[9-(cyclohexylmethyl)-2,9-diazaspiro[45]decan-2-yl]-3-thiophen-2-ylprop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-thiophen-2-ylprop-2-en-1-one typically involves multiple steps:

    Formation of the Diazaspirodecane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the Cyclohexylmethyl Group: This can be achieved through alkylation reactions using cyclohexylmethyl halides.

    Attachment of the Thiophene Ring: This step involves coupling reactions, such as Suzuki or Stille coupling, to introduce the thiophene moiety.

    Formation of the Enone Structure: The final step involves the formation of the enone through aldol condensation or related reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The enone structure can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (E)-1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-thiophen-2-ylprop-2-en-1-one may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-thiophen-2-ylprop-2-en-1-one would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. If used in drug development, it may bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-thiophen-2-ylprop-2-en-1-one is unique due to its spirocyclic structure and the presence of both a thiophene ring and an enone moiety. This combination of features makes it distinct from other similar compounds and may confer unique chemical and biological properties.

Properties

IUPAC Name

(E)-1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2OS/c25-21(10-9-20-8-4-15-26-20)24-14-12-22(18-24)11-5-13-23(17-22)16-19-6-2-1-3-7-19/h4,8-10,15,19H,1-3,5-7,11-14,16-18H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZXFGPHAVLXDK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC3(C2)CCN(C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CN2CCCC3(C2)CCN(C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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